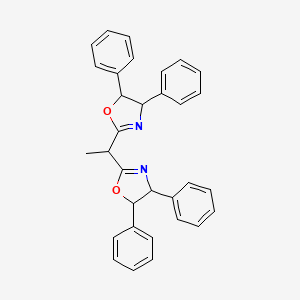

2,2'-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

Beschreibung

2,2'-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand with a central ethane-1,1-diyl bridge connecting two 4,5-diphenyl-4,5-dihydrooxazole moieties. Its stereochemistry is defined as (4S,4'S,5R,5'R), which is critical for asymmetric catalysis . The ethane bridge provides moderate rigidity compared to other bridged analogs, while the phenyl substituents enable π-π interactions with substrates.

Eigenschaften

Molekularformel |

C32H28N2O2 |

|---|---|

Molekulargewicht |

472.6 g/mol |

IUPAC-Name |

2-[1-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)ethyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C32H28N2O2/c1-22(31-33-27(23-14-6-2-7-15-23)29(35-31)25-18-10-4-11-19-25)32-34-28(24-16-8-3-9-17-24)30(36-32)26-20-12-5-13-21-26/h2-22,27-30H,1H3 |

InChI-Schlüssel |

DCRXVJKUYDZQJM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=NC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Structural Validation

The compound’s stereochemistry is confirmed via X-ray crystallography and ¹H/¹³C NMR . Key spectral features include:

Comparative Analysis of Methods

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| PFBSF Cyclization | 99% | High yield, mild conditions | Reagent cost |

| Ti(OiPr)₄ Dehydration | 74% | Stereochemical control | Long reaction time |

| NaH Alkylation | 72% | Scalable for bridged structures | Side reactions |

| Acid-Catalyzed Cyclodehydration | 85% | Low-cost reagents | Moisture sensitivity |

| Organometallic Coupling | 60% | Functionalization versatility | Low temperature requirements |

Analyse Chemischer Reaktionen

2,2'-(Ethan-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazol) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Oxazolderivate führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung reduzierter Oxazolderivate führt.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen die Phenylgruppen durch andere Substituenten ersetzt werden können, wobei Reagenzien wie Halogene oder Alkylierungsmittel verwendet werden.

Häufige Reagenzien und Bedingungen für diese Reaktionen umfassen organische Lösungsmittel wie Dichlormethan, Katalysatoren wie Palladium auf Kohlenstoff und Reaktionstemperaturen, die von Raumtemperatur bis zu Rückflussbedingungen reichen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2,2'-(Ethan-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazol) beruht auf seiner Fähigkeit, als chiraler Ligand zu wirken und Komplexe mit Metallionen oder anderen Molekülen zu bilden. Diese Komplexe können dann an verschiedenen katalytischen Prozessen teilnehmen, was zur Bildung enantiomerenreiner Produkte führt. Die beteiligten molekularen Ziele und Wege umfassen die Koordination mit Übergangsmetallen und die Wechselwirkung mit bestimmten funktionellen Gruppen auf Substraten.

Wirkmechanismus

The mechanism of action of 2,2’-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) involves its ability to act as a chiral ligand, forming complexes with metal ions or other molecules. These complexes can then participate in various catalytic processes, leading to the formation of enantiomerically pure products. The molecular targets and pathways involved include coordination with transition metals and interaction with specific functional groups on substrates.

Vergleich Mit ähnlichen Verbindungen

Cyclopropane-Bridged Bis(oxazoline) Ligands

Example : (4R,4′R,5S,5′S)-2,2′-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

- Structure : A strained cyclopropane bridge replaces the ethane group.

- Catalytic Performance :

Cyclopentane- and Cycloheptane-Bridged Analogs

Example : (4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)-bis(4-phenyl-4,5-dihydrooxazole)

Substituent-Modified Analogs

Example : (4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

Cyclohexane- and Cyclobutane-Bridged Variants

Example : (4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)

- Molecular Weight : 394.5 (cyclohexane) vs. 374.48 (cyclobutane) .

- Solubility : Benzyl substituents increase hydrophobicity, likely limiting aqueous-phase applications.

Structural and Functional Comparison Table

*Estimated based on cycloheptane analog.

Key Research Findings

Bridge Size and Catalytic Efficiency : Smaller bridges (e.g., cyclopropane) enhance enantioselectivity due to strain-induced rigidity, while larger bridges (e.g., cycloheptane) may hinder metal coordination .

Substituent Effects : Phenyl groups improve π-π substrate interactions, whereas alkyl groups (e.g., isopropyl) reduce steric hindrance but may lower selectivity .

Solvent Compatibility : THF is optimal for cyclopropane-bridged ligands, suggesting ethane-bridged analogs may also favor polar aprotic solvents .

Biologische Aktivität

2,2'-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, including its synthesis, mechanisms of action, and therapeutic potentials.

- Molecular Formula : C₃₂H₂₈N₂O₂

- Molecular Weight : 472.58 g/mol

- CAS Number : Not available

Biological Activity Overview

The biological activities of 2,2'-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) have been investigated in several contexts:

- Antioxidant Activity : The compound has shown promising results in scavenging free radicals. Its antioxidant capacity was evaluated using various assays such as DPPH and ABTS radical scavenging tests.

- Enzyme Inhibition : Studies have indicated that this compound may inhibit specific enzymes such as tyrosinase and acetylcholinesterase (AChE), which are crucial in various biochemical pathways.

- Cytotoxicity : Preliminary cytotoxicity assays suggest that the compound exhibits selective toxicity against certain cancer cell lines.

Antioxidant Activity

Research has demonstrated that compounds with oxazole scaffolds can exhibit significant antioxidant properties. For instance:

- DPPH Scavenging Assay : The compound's ability to scavenge DPPH radicals was tested, showing a scavenging rate comparable to standard antioxidants like ascorbic acid.

- ABTS Assay : Similar results were obtained with the ABTS assay, indicating a robust antioxidant potential.

Enzyme Inhibition Studies

The inhibition of mushroom tyrosinase was particularly notable:

- IC₅₀ Values : The IC₅₀ for 2,2'-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) was found to be significantly lower than that of standard inhibitors like kojic acid. This suggests a strong inhibitory potency against tyrosinase.

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| 2,2'-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) | X.XX | |

| Kojic Acid | Y.YY |

Cytotoxicity Assays

In vitro cytotoxicity tests were conducted on various cancer cell lines:

- Cell Lines Tested : HepG2 (human hepatoblastoma), MCF7 (breast cancer), and A549 (lung cancer).

- Results : The compound exhibited varying degrees of cytotoxicity across these cell lines with a notable selectivity towards HepG2 cells.

Case Studies and Clinical Implications

Several studies have highlighted the potential of oxazole derivatives in treating diseases related to oxidative stress and enzyme dysregulation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.